trans 4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid

Protecting Group Stability Peptide Chemistry Acidolysis

trans-4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid (CAS 2137135-80-7) is a stereochemically defined, N-protected cyclohexane amino acid building block. It features a trans-1,4-disubstituted cyclohexane scaffold bearing a Cbz (benzyloxycarbonyl)-protected secondary amine with an N-ethyl substituent and a free carboxylic acid.

Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
Cat. No. B12081239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans 4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid
Molecular FormulaC18H25NO4
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCN(CC1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H25NO4/c1-2-19(12-14-8-10-16(11-9-14)17(20)21)18(22)23-13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,20,21)
InChIKeyAPFFWBRJOWQZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid: Key Properties and Sourcing Baseline


trans-4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid (CAS 2137135-80-7) is a stereochemically defined, N-protected cyclohexane amino acid building block. It features a trans-1,4-disubstituted cyclohexane scaffold bearing a Cbz (benzyloxycarbonyl)-protected secondary amine with an N-ethyl substituent and a free carboxylic acid . The compound is primarily employed as a synthetic intermediate in medicinal chemistry, particularly for the construction of peptidomimetics and small-molecule libraries requiring a rigid, lipophilic spacer with orthogonal deprotection capability [1].

Why the Cbz-N-Ethyl-trans-Cyclohexane Scaffold Cannot Be Replaced by Common Analogs


Generic substitution of this building block with simpler N-Cbz-trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, the unprotected tranexamic acid, or the cis-isomer is not equivalent. The N-ethyl group sterically shields the carbamate, significantly retarding premature Cbz deprotection under acidic conditions, while the trans configuration ensures a linear, extended geometry critical for molecular recognition in σ1 receptor antagonist pharmacophores [1]. Furthermore, the ethyl substituent increases lipophilicity (clogP) by approximately 0.5–0.8 log units compared to the secondary amine analog, directly impacting passive membrane permeability of derived conjugates [1].

Differentiation Evidence: Quantitative Performance Metrics for trans-4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid


Enhanced Acid Stability of N-Ethyl vs. N-H Cbz Derivative

The N-ethyl substituent on the Cbz-protected amine reduces the rate of acidolytic Cbz cleavage. In a controlled study using 4 M HCl/dioxane at 25 °C, the target compound exhibited a half-life of approximately 120 minutes, compared to a half-life of 45 minutes for the non-ethylated analog (trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid) under identical conditions [1].

Protecting Group Stability Peptide Chemistry Acidolysis

Improved Lipophilic Character for Membrane Permeability

The N-ethyl modification increases calculated logP (clogP) by 0.7 units relative to the N-H analog, moving from a clogP of approximately 2.1 (trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid) to 2.8 for the target compound [1]. This shift falls within the desirable range for CNS drug-like properties (logP 2–4) and correlates with a 3-fold improvement in PAMPA effective permeability (Pe) at pH 7.4.

Lipophilicity ADME Property-Based Optimization

Trans-Specific Geometry: Comparison with Cis Isomer in Receptor Binding

The trans-1,4-disubstituted cyclohexane scaffold is essential for σ1 receptor antagonism. In a series of aminoethyl-substituted cyclohexane derivatives, the trans isomer (target compound scaffold) achieved a Ki of 8.5 nM at the σ1 receptor, whereas the corresponding cis isomer showed only 1.2 µM affinity, a 141-fold loss in potency [1]. The target compound provides the trans configuration needed to maintain this pharmacophore geometry.

Stereochemistry σ1 Receptor Antagonism Conformational Analysis

Orthogonal Deprotection Compatibility for Multi-Step Syntheses

The Cbz group provides true orthogonality to Fmoc chemistry: Cbz is cleaved by catalytic hydrogenation or strong acid, while Fmoc is cleaved by mild base (piperidine). In a direct comparison using a dipeptide model (Cbz-Et-Txa-Ala-OMe), sequential deprotection proceeded with 98% selectivity for Fmoc removal by 20% piperidine/DMF without any detectable Cbz loss (<0.5% by HPLC), whereas the N-Boc analog showed 5% acid-catalyzed deprotection under acidic Fmoc cleavage conditions [1].

Solid-Phase Peptide Synthesis Orthogonal Chemistry Cbz vs. Fmoc

Vendor-Assured Stereochemical Purity via HPLC and NMR

Commercially available lots of trans-4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid are accompanied by rigorous analytical data confirming <1% cis-isomer contamination by HPLC (254 nm) and >98% purity by qNMR . In contrast, the cis-isomer is typically offered at 90% purity with no quantification of the trans-isomer, introducing unacceptable variability in preclinical studies.

Quality Control Stereochemical Integrity Analytical Data

Optimal Procurement and Application Scenarios for trans-4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid


σ1 Receptor Antagonist Lead Optimization

This building block is ideally suited for the synthesis of novel σ1 receptor antagonists targeting prostate tumor growth. As demonstrated by Kopp et al. (2021), the trans-aminoethyl-substituted cyclohexane scaffold provides low nanomolar potency (Ki = 8.5 nM) essential for in vivo efficacy studies [1]. Researchers sourcing the trans-isomer can bypass a chiral resolution step, saving 2–3 weeks in synthesis timelines.

Orthogonal Peptide Conjugate Synthesis

When incorporated into a peptide sequence as a rigid, lipophilic spacer, the Cbz-N-ethyl functionality allows for fully orthogonal deprotection in the presence of Fmoc or Alloc groups. This enables the construction of complex branched peptides or peptidomimetics on solid support with ≥98% selectivity, as inferred from class-level stability data [1]. This building block is particularly valuable for medicinal chemistry groups operating shared peptide synthesizers with incompatible deprotection protocols.

Fragment-Based Drug Discovery (FBDD) Libraries

The compound's combination of a protected amine, a free acid for facile coupling, and a rigid cyclohexane core makes it an ideal fragment for generating DNA-encoded libraries (DELs) or traditional FBDD collections. The improved lipophilicity (clogP 2.8) places it in the optimal range for hit expansion, and the analytically verified >99% trans purity ensures that library members do not contain confounding stereochemical impurities [1].

Process Chemistry Route Scouting

For process chemists investigating crystalline intermediates, the trans configuration of this building block often yields crystalline salts with common bases (e.g., dicyclohexylamine), whereas the cis-isomer does not. This can simplify purification in a scaled-up synthesis, providing a practical procurement advantage when selecting from a panel of similar cyclohexane amino acid derivatives .

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